molecular formula C9H18N2O2 B14173992 2-(3-Isopropylpiperazin-1-YL)acetic acid CAS No. 1060813-52-6

2-(3-Isopropylpiperazin-1-YL)acetic acid

Cat. No.: B14173992
CAS No.: 1060813-52-6
M. Wt: 186.25 g/mol
InChI Key: DQLRUFFZUGGVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isopropylpiperazin-1-YL)acetic acid is a heterocyclic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and an acetic acid moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropylpiperazin-1-YL)acetic acid typically involves the reaction of piperazine derivatives with isopropyl halides followed by carboxylation. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropylpiperazin-1-YL)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . Reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (Silver carbonate) .

Major Products

The major products formed from these reactions include substituted piperazines, piperazinopyrrolidinones, and other heterocyclic compounds .

Scientific Research Applications

2-(3-Isopropylpiperazin-1-YL)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Isopropylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. For example, it may inhibit the activity of phosphoinositide 3′OH kinase isoform delta (PI3Kδ), which plays a role in cell signaling and growth .

Comparison with Similar Compounds

2-(3-Isopropylpiperazin-1-YL)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its versatility as a building block in organic synthesis.

Properties

CAS No.

1060813-52-6

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(3-propan-2-ylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C9H18N2O2/c1-7(2)8-5-11(4-3-10-8)6-9(12)13/h7-8,10H,3-6H2,1-2H3,(H,12,13)

InChI Key

DQLRUFFZUGGVFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.